1-(6-Methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one
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Description
“1-(6-Methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one” is a chemical compound that contains a 1,4-thiazepan ring, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The compound also features a prop-2-en-1-one group, which is a type of alpha, beta-unsaturated carbonyl, and a methyl group attached to the thiazepan ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, thiazine derivatives, which are structurally similar, can be synthesized through various methods . These methods often involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other sulfur-containing compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered 1,4-thiazepan ring, the prop-2-en-1-one group, and the methyl group. The presence of sulfur and nitrogen in the ring introduces polarity and potential sites for reactivity .Future Directions
Properties
IUPAC Name |
1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-3-9(11)10-4-5-14(12,13)7-8(2)6-10/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYRNALVTZYUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)(=O)C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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